molecular formula C11H15BrFN B13040334 (R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

(R)-1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Cat. No.: B13040334
M. Wt: 260.15 g/mol
InChI Key: FFSOGBGFBCNUKE-LLVKDONJSA-N
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Description

®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a pentan-1-amine chain. The compound’s chirality is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and a fluorinating agent.

    Formation of the Pentan-1-amine Chain: The pentan-1-amine chain is then attached to the substituted phenyl ring through a series of reactions, which may include nucleophilic substitution and reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of halogen atoms on the phenyl ring can influence its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Bromo-2-chlorophenyl)pentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-1-(5-Bromo-2-methylphenyl)pentan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

®-1-(5-Bromo-2-fluorophenyl)pentan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This combination can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

FFSOGBGFBCNUKE-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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